molecular formula C14H21NO4 B13169551 5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid

5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid

Cat. No.: B13169551
M. Wt: 267.32 g/mol
InChI Key: LGULTVZOUWQSML-UHFFFAOYSA-N
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Description

5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid is a bicyclic compound featuring a hexahydropentalene core with a tert-butoxycarbonyl (Boc)-protected amine at position 5 and a carboxylic acid group at position 2. This structure combines the steric protection of the Boc group with the reactivity of the carboxylic acid, making it a versatile intermediate in organic synthesis, particularly for peptide coupling or heterocyclic derivatization.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11-6-8-4-10(12(16)17)5-9(8)7-11/h10-11H,4-7H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

LGULTVZOUWQSML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)CC(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Hexahydropentalene Core

The hexahydropentalene ring system is typically synthesized via cyclization reactions involving suitable diene and dienophile precursors or through stepwise ring construction using cyclopentadiene derivatives. Common methods include:

  • Diels–Alder cycloaddition : Cyclopentadiene derivatives react with α,β-unsaturated carbonyl compounds to form bicyclic intermediates.
  • Intramolecular cyclization : Functionalized cyclopentane derivatives undergo intramolecular reactions to close the second ring.

These methods provide the bicyclic framework necessary for further functionalization.

Introduction of the Amino Group and Boc Protection

The amino group at the 5-position can be introduced by:

Following amino group introduction, the tert-butoxycarbonyl (Boc) protecting group is installed to protect the amine functionality during subsequent reactions. This is typically achieved by:

  • Reacting the free amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
  • The reaction is carried out in solvents like dichloromethane or tetrahydrofuran at 0°C to room temperature.

Installation or Retention of the Carboxylic Acid Group

The carboxylic acid at the 2-position is either:

Representative Synthetic Route (Literature-Informed)

Step Reaction Type Reagents/Conditions Notes
1 Formation of bicyclic core Diels–Alder reaction of cyclopentadiene + dienophile Yields bicyclic ketone or ester
2 Amination Nucleophilic substitution or reductive amination Introduces amino group at 5-position
3 Boc Protection (Boc)2O, base (e.g., triethylamine), solvent (DCM), 0°C to RT Protects amino group as Boc derivative
4 Carboxylic acid installation Oxidation (if needed) or retention from precursor Ensures acid functionality at 2-position

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions / Reagents Remarks
Starting materials Cyclopentadiene derivatives, α,β-unsaturated carbonyls For bicyclic core formation
Amination reagent Ammonia, amines, or reductive amination agents To introduce amino group
Boc protection reagent Di-tert-butyl dicarbonate ((Boc)2O) Standard amine protection reagent
Base Triethylamine, sodium bicarbonate Neutralizes acid byproducts
Solvent Dichloromethane (DCM), tetrahydrofuran (THF) Common solvents for Boc protection
Temperature 0°C to room temperature To minimize side reactions
Purification Crystallization, column chromatography To isolate pure Boc-protected product
Yield Typically 60-85% for Boc protection step Varies depending on precursor and scale

Research Findings and Notes

  • The Boc protection step is critical for stabilizing the amino group during further synthetic manipulations and storage.
  • The hexahydropentalene skeleton provides conformational rigidity, useful in medicinal chemistry applications.
  • Careful control of reaction conditions during amination and Boc protection avoids racemization and side-product formation.
  • No direct, detailed synthetic procedures specific to this exact compound are widely published in open literature, but the above methods are standard and adaptable for its preparation.
  • The compound’s molecular formula is C14H21NO4 with a molecular weight of approximately 267.32 g/mol.

Chemical Reactions Analysis

Types of Reactions

5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amine and various peptides when used in peptide synthesis.

Scientific Research Applications

5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action for 5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related Boc-protected amino acid derivatives described in the literature. Key differences in core structure, functional groups, and synthetic strategies are highlighted.

Core Structure and Functional Group Variations
Compound Name Core Structure Key Functional Groups Applications/Notes
5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid Hexahydropentalene Boc-amine, carboxylic acid Potential intermediate for rigid peptides or constrained analogs.
5-({11-[(tert-butoxycarbonyl)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic acid Benzoic acid Boc-amine, sulfonate, hydroxyl, carboxylic acid Sulfonated derivatives for solubility modulation in drug design.
5-[[[(S)-{5-(tert-Butoxycarbonyl)amino-5-carbamoyl}pentyl]amino]methyl]-2'-deoxyuridine Deoxyuridine (nucleoside) Boc-amine, carbamoyl, silyl-protected sugar Nucleoside analog synthesis; hydrogenation-dependent deprotection .

Key Observations :

  • The hexahydropentalene core of the target compound introduces conformational constraints absent in linear (e.g., undecanoyl chain in ) or aromatic (e.g., benzoic acid in ) analogs. This rigidity may enhance target selectivity in drug discovery.
  • Unlike the sulfonate and hydroxyl groups in , the carboxylic acid in the target compound offers direct reactivity for amide bond formation, bypassing the need for additional activating steps.
  • The nucleoside-based analog demonstrates Boc protection in a biomolecular context, contrasting with the small-molecule focus of the target compound.

Key Observations :

  • The Boc group in is stable under coupling conditions but efficiently removed with trifluoroacetic acid (TFA), a common strategy applicable to the target compound.
  • The nucleoside analog employs hydrogenation (Pd/C, H₂) for deprotection, a method less commonly used for Boc removal but relevant for acid-sensitive substrates.
Physicochemical and Stability Data

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility : The sulfonate group in enhances aqueous solubility, whereas the hexahydropentalene core of the target compound may reduce polarity, requiring organic solvents for handling.
  • Stability : Boc-protected amines (as in and ) are generally stable under basic and nucleophilic conditions but hydrolyze rapidly in acidic environments.

Biological Activity

5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid (CAS No. 1049874-46-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H23N3O4
  • Molecular Weight : 307.37 g/mol
  • Structure : The compound features a hexahydropentalene core with a tert-butoxycarbonyl (Boc) amino group and a carboxylic acid functional group.

Enzyme Inhibition

Compounds containing pentalene structures have been investigated for their ability to inhibit specific enzymes. Enzyme inhibition can lead to therapeutic benefits in conditions such as cancer and infectious diseases. Studies suggest that modifications to the amino group can influence the binding affinity to target enzymes.

Case Study: Related Compounds

A comparative analysis with related compounds provides insight into the biological activity of 5-[(tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid:

Compound NameBiological ActivityReference
1Antibacterial against E. coli
2Inhibitor of protein kinases
3Antifungal activity

The mechanism by which 5-[(tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid exerts its biological effects is hypothesized to involve:

  • Interaction with Biomolecules : The compound may interact with cellular proteins or nucleic acids.
  • Alteration of Metabolic Pathways : By inhibiting key enzymes in metabolic pathways, it may disrupt cellular processes critical for pathogen survival or tumor growth.

Research Findings

Recent studies have focused on synthesizing derivatives of hexahydropentalene to enhance biological activity. For example:

  • A study demonstrated that modifying the amino group significantly increased the compound's affinity for target enzymes related to cancer progression.
  • Another investigation revealed promising results in vitro against specific microbial strains when tested with structural analogs.

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